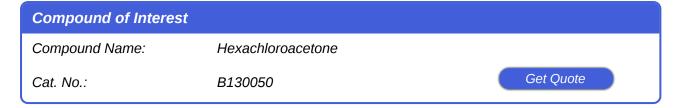


# Characterization of Hexachloroacetone: A Comparative Guide to 13C NMR Chemical Shifts

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for **hexachloroacetone** and its less chlorinated analogues. The data presented herein is essential for the structural characterization and quality control of these compounds in various research and development applications, including as starting materials and intermediates in organic synthesis and drug discovery.

## **Comparative Analysis of 13C NMR Chemical Shifts**

The 13C NMR chemical shifts of acetone and its chlorinated derivatives are significantly influenced by the number of chlorine atoms. The progressive substitution of hydrogen with chlorine atoms on the methyl groups leads to a predictable trend in the chemical shifts of both the carbonyl carbon (C=O) and the  $\alpha$ -carbons.

The following table summarizes the experimental 13C NMR chemical shift data for acetone, monochloroacetone, 1,1-dichloroacetone, and **hexachloroacetone**. These values are typically reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.



| Compound Name       | Structure                           | Carbonyl Carbon<br>(C=O) Chemical<br>Shift (ppm) | α-Carbon Chemical<br>Shift (ppm) |
|---------------------|-------------------------------------|--|----------------------------------|
| Acetone             | CH <sub>3</sub> COCH <sub>3</sub>   | ~206.7   | ~30.9                            |
| Monochloroacetone   | CH <sub>2</sub> CICOCH <sub>3</sub> | Not explicitly found                             | Not explicitly found             |
| 1,1-Dichloroacetone | CHCl₂COCH3                          | Not explicitly found                             | Not explicitly found             |
| Hexachloroacetone   | CCl3COCCl3                          | ~175   | ~95                              |

Note: The chemical shifts can vary slightly depending on the solvent and concentration.

As observed from the available data, the increasing chlorination causes a significant upfield shift (to a lower ppm value) of the carbonyl carbon signal. This is attributed to the strong electron-withdrawing inductive effect of the chlorine atoms, which reduces the electron density at the carbonyl carbon, thereby increasing its shielding. Conversely, the  $\alpha$ -carbon signals are shifted downfield (to a higher ppm value) due to the direct attachment of the electronegative chlorine atoms.

## **Experimental Protocol for 13C NMR Spectroscopy**

The following is a detailed protocol for the acquisition of a high-quality 13C NMR spectrum of **hexachloroacetone**. This protocol can be adapted for other chlorinated acetones.

- 1. Sample Preparation
- Materials:
  - Hexachloroacetone (50-100 mg)
  - Deuterated chloroform (CDCl₃, 99.8 atom % D)
  - 5 mm NMR tube
  - Pasteur pipette and cotton or glass wool
  - Vortex mixer



### • Procedure:

- Weigh approximately 50-100 mg of hexachloroacetone directly into a clean, dry vial. Due
  to the relatively low sensitivity of 13C NMR, a higher concentration is recommended.[1][2]
   [3]
- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) to the vial.[2][4] CDCl<sub>3</sub> is
  a common solvent for non-polar to moderately polar organic compounds.
- Securely cap the vial and vortex the mixture until the solid is completely dissolved.
- Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[1][2]
- Ensure the height of the solution in the NMR tube is at least 4-5 cm to be within the detection range of the NMR probe.[2][4]
- Cap the NMR tube and label it appropriately.

#### 2. NMR Data Acquisition

#### Instrument:

 A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.[4]

#### Parameters:

- Experiment: Standard proton-decoupled 13C NMR experiment.
- Solvent: CDCl<sub>3</sub>
- Temperature: 298 K (25 °C)
- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
- Acquisition Time (AQ): ~1-2 seconds.

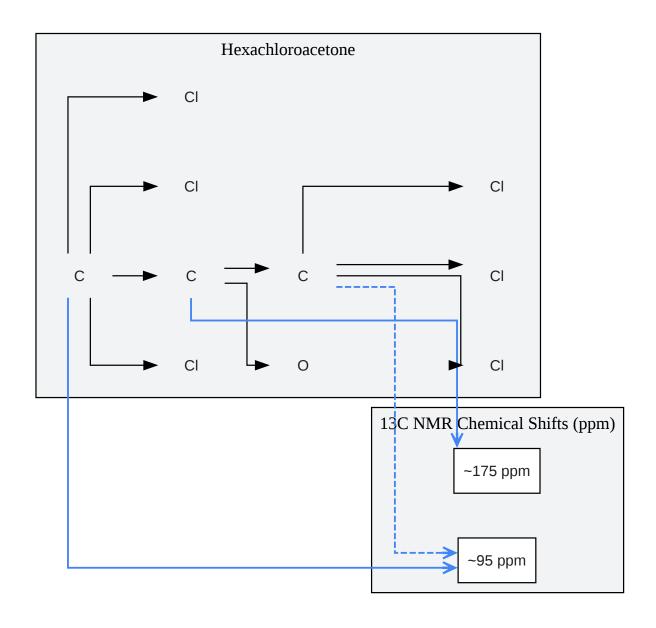


- Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons like the carbonyl and CCl<sub>3</sub> carbons in **hexachloroacetone** to ensure full relaxation and accurate integration if quantitative analysis is required.
- Number of Scans (NS): 128 or higher, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
- Spectral Width (SW): 0 to 250 ppm.
- 3. Data Processing
- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Perform phase correction and baseline correction to obtain a clean spectrum.
- Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.
- Integrate the peaks if quantitative analysis is desired, although peak intensities in standard
   13C NMR are not always directly proportional to the number of carbons.

# Visualization of Hexachloroacetone's 13C NMR Signals

The following diagram illustrates the correlation between the chemical structure of **hexachloroacetone** and its characteristic 13C NMR chemical shifts.





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Caption: Correlation of Hexachloroacetone structure with its 13C NMR signals.

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